2-Bromo-5-fluoropyridine-4-sulfonyl fluoride
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Overview
Description
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H2BrF2NO2S and a molecular weight of 258.04 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It’s known that fluoropyridines, a class of compounds to which this molecule belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various pharmaceuticals .
Mode of Action
2-Bromo-5-fluoropyridine, a related compound, can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications . More research is needed to elucidate the specific pathways impacted by this compound.
Result of Action
The related compound 2-bromo-5-fluoropyridine is used in the synthesis of various pharmaceuticals , suggesting that it may have significant biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-amino-5-fluoropyridine with bromine in the presence of hydrobromic acid (HBr) at low temperatures (0°C). The reaction mixture is then treated with sodium nitrite (NaNO2) and water, followed by the addition of sodium hydroxide (NaOH) to neutralize the mixture . The product is extracted using ether and purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: A closely related compound with similar reactivity but lacking the sulfonyl fluoride group.
5-Fluoro-2-phenylpyridine: Formed through Suzuki coupling reactions and used in similar applications.
Uniqueness
2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is unique due to the presence of both bromine and fluorine atoms, as well as the sulfonyl fluoride group. This combination of functional groups makes it highly reactive and versatile in various chemical reactions, distinguishing it from other pyridine derivatives .
Properties
IUPAC Name |
2-bromo-5-fluoropyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-5-1-4(12(8,10)11)3(7)2-9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTVKXXNCNWPQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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